

# Visualizing DNA and RNA with Atto 465: Application Notes and Protocols

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## Compound of Interest

Compound Name: Atto 465

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## Introduction

**Atto 465** is a fluorescent dye belonging to the Atto family of labels, known for their high photostability and brightness.[1] Derived from acriflavin, **Atto 465** exhibits strong absorption, a high fluorescence quantum yield, and notable thermal and photostability.[2][3] It is moderately hydrophilic and can be efficiently excited in the 420-465 nm range.[3] A key feature of **Atto 465** in aqueous solutions is its large Stokes shift of approximately 55 nm, which facilitates the separation of its emission signal from the excitation wavelength.[2] These characteristics make **Atto 465** a versatile tool for labeling and visualizing nucleic acids in various applications, including fluorescence microscopy and in situ hybridization.

This document provides detailed application notes and protocols for the use of **Atto 465** in DNA and RNA visualization, targeting researchers, scientists, and professionals in drug development.

## Photophysical and Quantitative Data

The selection of a fluorophore is critically dependent on its photophysical properties. **Atto 465** offers a compelling profile for nucleic acid visualization.

Property	Value	Reference
Maximum Absorption ( $\lambda_{\text{max}}$ )	453 nm	
Maximum Emission ( $\lambda_{\text{max}}$ )	508 nm	
Molar Extinction Coefficient ( $\epsilon$ )	75,000 M <sup>-1</sup> cm <sup>-1</sup>	
Fluorescence Quantum Yield ( $\eta$ )	75%	
Fluorescence Lifetime ( $\tau$ )	5.0 ns	
Stokes Shift	~55 nm	

A derivative of **Atto 465**, termed **Atto 465-p**, has demonstrated enhanced photostability compared to other nuclear stains. When subjected to continuous excitation at 486 nm, **Atto 465-p** showed slower bleaching kinetics than the green nuclear dye YoPro-1, indicating its suitability for long-term imaging experiments.

## Key Applications and Experimental Protocols

**Atto 465** can be utilized for general nuclear staining and for the sequence-specific visualization of DNA and RNA through techniques like Fluorescence In Situ Hybridization (FISH).

### Application 1: Nuclear DNA Staining with Atto 465 Derivative (Atto 465-p)

A modified version of **Atto 465**, **Atto 465-pentafluoroaniline (Atto 465-p)**, serves as a highly specific and photostable nuclear stain. This provides an alternative to common nuclear counterstains like DAPI and Hoechst, with the advantage of being excitable with a more common 470 nm laser line, leaving the 405 nm channel available for other probes in multiplex imaging.

This protocol is adapted from a study on fixed peritoneal exudate cells.

- Cell Preparation:
  - Plate cells on chamber slides and allow them to adhere.

- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.
- Wash the cells three times with PBS.
- Staining:
  - Prepare a staining solution of **Atto 465**-p in PBS. An optimal concentration of 4  $\mu$ M was found to be effective.
  - Incubate the fixed cells with the **Atto 465**-p staining solution for 10 minutes at room temperature, protected from light.
  - Wash the cells three times with PBS.
- Imaging:
  - Mount the slides with an appropriate mounting medium.
  - Image the cells using a confocal microscope with excitation around 470 nm and emission collection between 480 nm and 550 nm.

## Application 2: Visualization of Specific DNA/RNA Sequences using Atto 465-labeled Oligonucleotide Probes (FISH)

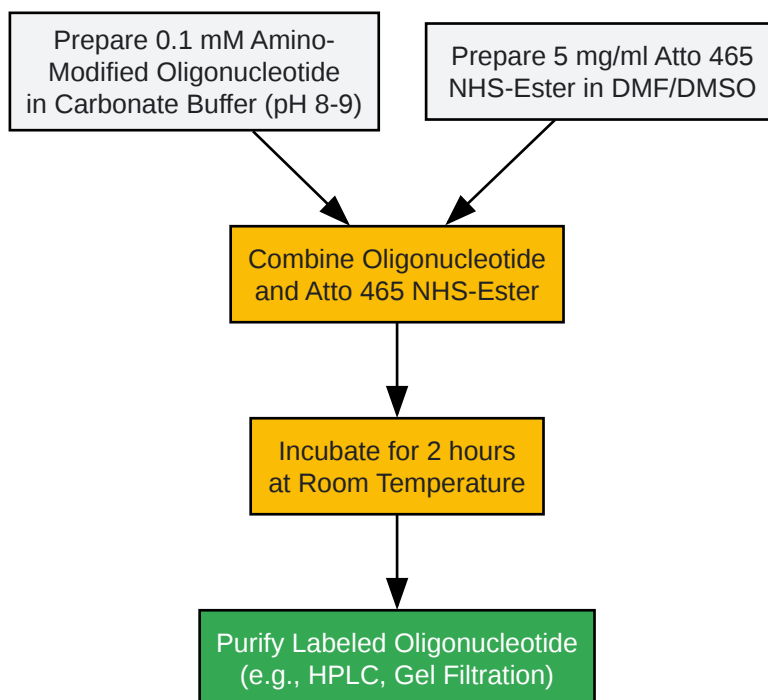
**Atto 465** is an excellent candidate for labeling oligonucleotide probes for use in FISH to visualize specific DNA or RNA sequences within cells. The general workflow involves labeling an amino-modified oligonucleotide with an NHS-ester of **Atto 465**, followed by a standard FISH procedure.

This protocol is based on the manufacturer's recommendations for labeling amino-modified oligonucleotides.

- Oligonucleotide Preparation:
  - Dissolve the amino-modified DNA or RNA oligonucleotide in a carbonate buffer (0.2 M, pH 8-9) to a final concentration of 0.1 mM.

- Dye Preparation:
  - Dissolve **Atto 465** NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 5 mg/ml immediately before use.
- Conjugation Reaction:
  - In a microcentrifuge tube, add a 2-fold molar excess of the dissolved **Atto 465** NHS-ester to the oligonucleotide solution.
  - Incubate the reaction for 2 hours at room temperature with continuous shaking.
  - For longer reaction times, adjust the pH to 7.0-7.5.
- Purification:
  - Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation, gel filtration (e.g., Sephadex G-25), or HPLC.

Diagram: Workflow for Labeling Oligonucleotides with **Atto 465**



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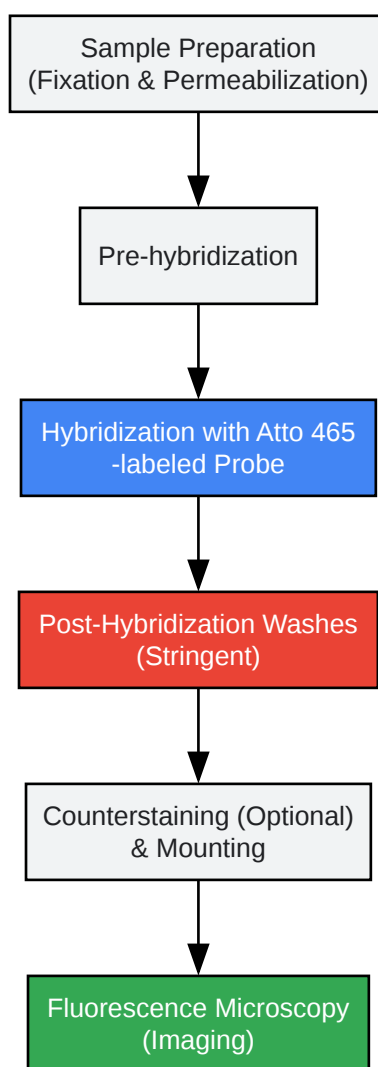
Caption: Workflow for covalent labeling of amino-modified oligonucleotides with **Atto 465** NHS-ester.

This is a generalized protocol and may require optimization for specific cell types and target sequences.

- Sample Preparation:
  - Fix cells or tissue sections according to standard laboratory procedures (e.g., with 4% PFA).
  - Permeabilize the samples to allow probe entry (e.g., with 0.1% Triton X-100 in PBS).
- Pre-hybridization:
  - Wash the samples with a wash buffer (e.g., 2x SSC).
  - Incubate the samples in a hybridization buffer without the probe for a short period to block non-specific binding sites.
- Hybridization:
  - Denature the target DNA (for DNA FISH) by heating the sample.
  - Prepare the hybridization solution containing the **Atto 465**-labeled probe at an optimized concentration.
  - Denature the probe by heating.
  - Apply the hybridization solution to the sample and incubate overnight at a target-specific hybridization temperature (e.g., 37°C) in a humidified chamber.
- Post-Hybridization Washes:
  - Wash the samples with stringent wash buffers (e.g., varying concentrations of SSC and formamide at elevated temperatures) to remove unbound and non-specifically bound probes.

- Perform final washes with a less stringent buffer (e.g., 2x SSC) at room temperature.
- Counterstaining and Mounting:
  - If desired, counterstain the nuclei with a dye of a different color (e.g., DAPI).
  - Mount the sample with an anti-fade mounting medium.
- Imaging:
  - Visualize the **Atto 465** signal using a fluorescence microscope with appropriate filter sets (Excitation: ~450 nm, Emission: ~510 nm).

Diagram: General Workflow for Fluorescence In Situ Hybridization (FISH)



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Caption: A generalized workflow for performing Fluorescence In Situ Hybridization (FISH).

## Summary

**Atto 465** is a robust and versatile fluorescent dye for the visualization of DNA and RNA. Its favorable photophysical properties, including high brightness, photostability, and a large Stokes shift, make it an excellent choice for demanding applications such as confocal microscopy and FISH. The provided protocols offer a starting point for researchers to label their nucleic acid probes and visualize their targets of interest within a cellular context. As with any experimental procedure, optimization of specific parameters will be necessary to achieve the best results for a given application.

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## References

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